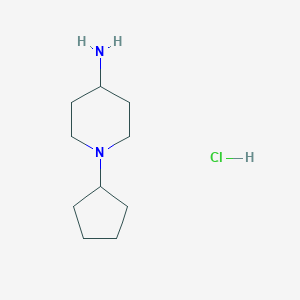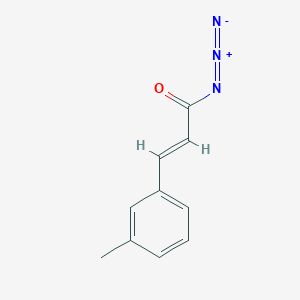
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrolidina bromado
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la bromación de un derivado de pirrolidina, seguido de la introducción de un grupo amino y la posterior funcionalización para lograr la estructura deseada. Las condiciones de reacción a menudo implican el uso de solventes específicos, catalizadores y control de temperatura para asegurar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
En un entorno industrial, la producción de (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas avanzadas de purificación para garantizar la pureza y la consistencia del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o alterar grupos funcionales específicos.
Sustitución: El átomo de bromo en el anillo de pirrolidina puede ser sustituido por otros grupos, como grupos alquilo o arilo, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los derivados de pirrolidina bromados en los sistemas biológicos. Puede servir como un compuesto modelo para investigar las interacciones entre moléculas pequeñas y objetivos biológicos.
Medicina
En medicina, (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona tiene posibles aplicaciones en el descubrimiento y desarrollo de fármacos. Su estructura única puede permitirle interactuar con objetivos moleculares específicos, convirtiéndolo en un candidato para el desarrollo de nuevos agentes terapéuticos.
Industria
En la industria, este compuesto se puede utilizar en la producción de productos químicos especiales, productos farmacéuticos y agroquímicos. Su versatilidad y reactividad lo hacen valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina bromado puede desempeñar un papel crucial en la unión a estos objetivos, lo que lleva a cambios en su actividad o función. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3-Bromo-pirrolidin-1-il)-etanona
- 1-(3-Bromo-pirrolidin-1-il)-2-cloro-etanona
Singularidad
En comparación con compuestos similares, (S)-2-Amino-1-(3-bromo-pirrolidin-1-il)-3-metil-butan-1-ona se destaca por su combinación única de grupos funcionales y estereoquímica. Esta singularidad le permite interactuar con objetivos moleculares específicos de una manera que otros compuestos no pueden, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H17BrN2O |
|---|---|
Peso molecular |
249.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
Clave InChI |
QUVORXWIPABCAI-MQWKRIRWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC(C1)Br)N |
SMILES canónico |
CC(C)C(C(=O)N1CCC(C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)


![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)

![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)

![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)


